rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” is a synthetic organic molecule It is characterized by its complex structure, which includes a cyclohexyl ring, a triazole moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the triazole to the cyclohexyl ring: This step often involves a nucleophilic substitution reaction where the triazole moiety is introduced to a cyclohexyl derivative.
Formation of the carbamate group: This is typically done by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazole ring, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxo derivatives of the triazole ring.
Reduction: Alcohol derivatives of the triazole ring.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole moiety can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, trans
- tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate
Uniqueness
The cis configuration of the cyclohexyl ring in “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” imparts unique stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its trans counterpart and other similar compounds.
Properties
Molecular Formula |
C15H26N4O3 |
---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C15H26N4O3/c1-15(2,3)22-14(21)16-11-8-6-5-7-10(11)9-12-17-18-13(20)19(12)4/h10-11H,5-9H2,1-4H3,(H,16,21)(H,18,20) |
InChI Key |
BDQPWDYOCJIZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CC2=NNC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.